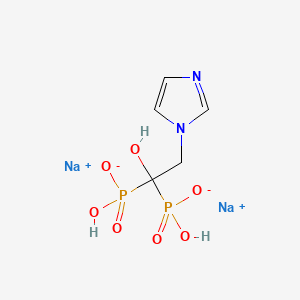
Zoledronate disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zoledronate disodium involves the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis. The key steps include:
Formation of the intermediate: Imidazole reacts with phosphorus trichloride in the presence of acetic acid to form an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to produce zoledronic acid.
Neutralization: Zoledronic acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is typically carried out in a controlled environment to prevent contamination and ensure consistent quality .
Analyse Chemischer Reaktionen
Reaktionstypen: Zolendronsäure-Disodium durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Obwohl seltener, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.
Substitution: Zolendronsäure-Disodium kann an Substitutionsreaktionen teilnehmen, insbesondere mit anderen phosphorhaltigen Verbindungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Phosphortrichlorid und Essigsäure werden üblicherweise bei Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Zolendronsäure-Disodium, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
Zolendronsäure-Disodium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Zolendronsäure-Disodium entfaltet seine Wirkung, indem es die Aktivität von Osteoklasten, den Zellen, die für den Knochenabbau verantwortlich sind, hemmt. Es bindet an Hydroxylapatit im Knochen und verhindert die Auflösung des Knochenminerals. Diese Hemmung der Osteoklastenaktivität führt zu einer Abnahme des Knochenabbaus und einer Zunahme der Knochendichte . Das molekulare Ziel von Zolendronsäure-Disodium ist Farnesyldiphosphatsynthase, ein Enzym, das am Mevalonat-Stoffwechsel beteiligt ist, der für die Osteoklastenfunktion entscheidend ist .
Ähnliche Verbindungen:
Alendronat: Ein weiteres Bisphosphonat zur Behandlung von Osteoporose.
Ibandronat: Wird zur Behandlung von Osteoporose eingesetzt, ist sowohl in oralen als auch in intravenösen Formen verfügbar.
Risedronat: Ein weiteres orales Bisphosphonat, das zur Behandlung von Osteoporose und Morbus Paget eingesetzt wird.
Einzigartigkeit von Zolendronsäure-Disodium: Zolendronsäure-Disodium ist einzigartig aufgrund seiner hohen Wirksamkeit und langen Wirkdauer. Es wird als intravenöse Infusion verabreicht, was seltener Dosierungen ermöglicht als bei oralen Bisphosphonaten. Dies macht es besonders nützlich für Patienten, die Schwierigkeiten haben, sich an tägliche oder wöchentliche orale Medikamentenregime zu halten .
Wirkmechanismus
Zoledronate disodium exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral. This inhibition of osteoclast activity leads to a decrease in bone resorption and an increase in bone density . The molecular target of this compound is farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .
Vergleich Mit ähnlichen Verbindungen
Alendronate: Another bisphosphonate used to treat osteoporosis.
Ibandronate: Used for the treatment of osteoporosis, it is available in both oral and intravenous forms.
Risedronate: Another oral bisphosphonate used to treat osteoporosis and Paget’s disease of bone.
Uniqueness of Zoledronate Disodium: this compound is unique due to its high potency and long duration of action. It is administered as an intravenous infusion, which allows for less frequent dosing compared to oral bisphosphonates. This makes it particularly useful for patients who have difficulty adhering to daily or weekly oral medication regimens .
Eigenschaften
CAS-Nummer |
131654-46-1 |
|---|---|
Molekularformel |
C5H8N2Na2O7P2 |
Molekulargewicht |
316.05 g/mol |
IUPAC-Name |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate |
InChI |
InChI=1S/C5H10N2O7P2.2Na/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
OPQQEYHAVUNQNA-UHFFFAOYSA-L |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
131654-46-1 |
Synonyme |
2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid CGP 42'446 CGP 42446 CGP 42446A CGP-42'446 CGP-42446 CGP42'446 CGP42446 zoledronate zoledronic acid zoledronic acid anhydrous Zometa |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


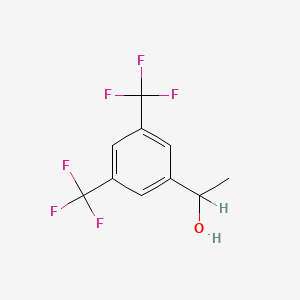
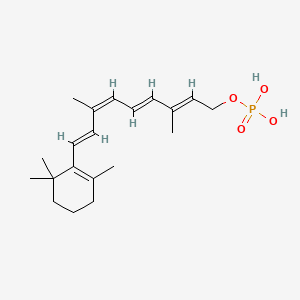

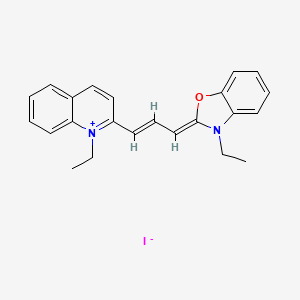
![[3-benzofuro[2,3-c][1]benzoxepin-12(6H)-ylidenepropyl]dimethylammonium hydrogen fumarate](/img/structure/B1232472.png)
![[(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1232474.png)
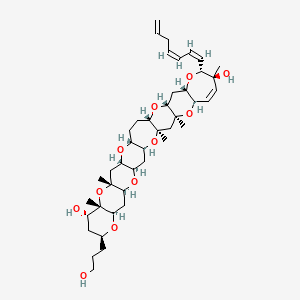
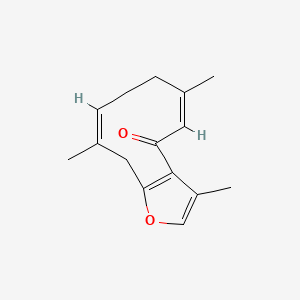
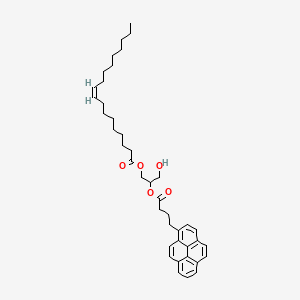
![Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)-](/img/structure/B1232479.png)
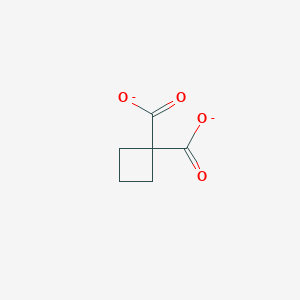
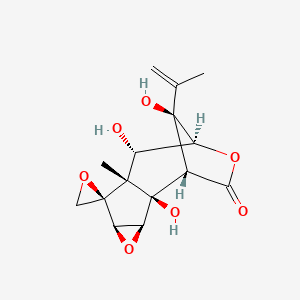
![1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B1232484.png)

